molecular formula C12H21BrO2 B8536422 Tert-Butyl 1-(4-bromobutyl)cyclopropanecarboxylate

Tert-Butyl 1-(4-bromobutyl)cyclopropanecarboxylate

Cat. No. B8536422
M. Wt: 277.20 g/mol
InChI Key: HDYONZPUAGUNOG-UHFFFAOYSA-N
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Patent
US08642592B2

Procedure details

21.2 ml (52.7 mmol) of a 2.5 M solution of n-butyllithium in n-hexane were added dropwise to a solution, cooled to −78° C., of 7.4 ml (52.7 mmol) of diisopropylamine in 20 ml of abs. THF. During the addition, the reaction temperature was kept below −60° C. After 30 min of stirring at −60° C. to −70° C., this solution was added dropwise to a solution, cooled to −78° C., of 5.0 g (35.2 mmol) of tert-butyl cyclopropanecarboxylate and 15.2 g (70.3 mmol) of 1,4-dibromobutane in 20 ml of abs. THF. After the end of the addition, cooling was removed and the mixture was slowly warmed to RT with stirring. After a further 5 h of stirring at RT, the reaction mixture was added to saturated aqueous ammonium chloride solution. The mixture was extracted three times with dichloromethane. The combined organic phases were dried over magnesium sulfate and concentrated under reduced pressure. The product was purified by chromatography on silica gel (mobile phase cyclohexane/dichloromethane 50:1). This gave 4.62 g (44.6% of theory) of the target compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
15.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]1.[Br:23][CH2:24][CH2:25][CH2:26][CH2:27]Br>CCCCCC.C1COCC1>[Br:23][CH2:24][CH2:25][CH2:26][CH2:27][C:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)C(=O)OC(C)(C)C
Name
Quantity
15.2 g
Type
reactant
Smiles
BrCCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 min of stirring at −60° C. to −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
was kept below −60° C
ADDITION
Type
ADDITION
Details
this solution was added dropwise to a solution
ADDITION
Type
ADDITION
Details
After the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
After a further 5 h of stirring at RT
Duration
5 h
ADDITION
Type
ADDITION
Details
the reaction mixture was added to saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on silica gel (mobile phase cyclohexane/dichloromethane 50:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCCCCC1(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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